Hydroxy-pyrrolidone-lumacaftor is a significant compound derived from lumacaftor, which is primarily used in the treatment of cystic fibrosis. It is recognized as a human metabolite of lumacaftor and plays a role in the pharmacokinetics of the drug. Lumacaftor, in combination with ivacaftor, is marketed under the brand name Orkambi and is utilized to improve the function of the cystic fibrosis transmembrane conductance regulator protein, particularly for patients with the F508del mutation.
Hydroxy-pyrrolidone-lumacaftor, also known as M28-lumacaftor, is formed as a metabolite when lumacaftor is administered. It has been identified as a predominant circulating metabolite in humans but not in laboratory animal species . The compound is synthesized through metabolic processes involving cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8, which are crucial for drug metabolism .
The synthesis of hydroxy-pyrrolidone-lumacaftor occurs primarily through metabolic processes rather than direct chemical synthesis. The compound is produced when lumacaftor undergoes oxidation and glucuronidation reactions in the liver .
During metabolism, lumacaftor is processed by various cytochrome P450 enzymes. The specific pathways leading to the formation of hydroxy-pyrrolidone-lumacaftor involve complex interactions within the liver's enzymatic systems, resulting in varying concentrations of metabolites depending on dosage and individual patient factors .
The molecular formula for hydroxy-pyrrolidone-lumacaftor is derived from that of lumacaftor, which has a complex structure featuring multiple functional groups. The structural modifications that characterize hydroxy-pyrrolidone-lumacaftor include hydroxylation at specific positions on the pyrrolidine ring.
The exact structural representation of hydroxy-pyrrolidone-lumacaftor has not been widely documented but can be inferred from its parent compound's structure .
Hydroxy-pyrrolidone-lumacaftor does not typically participate in significant chemical reactions outside its role as a metabolite. Its primary interaction occurs within biological systems where it may influence pharmacokinetics and pharmacodynamics.
The formation of hydroxy-pyrrolidone-lumacaftor involves enzymatic reactions such as:
These reactions are critical for modulating the activity and elimination of lumacaftor from the body .
Hydroxy-pyrrolidone-lumacaftor acts indirectly by influencing the pharmacokinetics of lumacaftor. As a metabolite, it may affect how effectively lumacaftor interacts with cystic fibrosis transmembrane conductance regulator proteins.
Hydroxy-pyrrolidone-lumacaftor's physical properties are closely related to those of lumacaftor:
Chemical properties include stability under physiological conditions and reactivity with biological macromolecules. Hydroxy-pyrrolidone-lumacaftor's stability contributes to its function as a metabolite without inducing significant adverse reactions.
Hydroxy-pyrrolidone-lumacaftor primarily serves as a pharmacologically relevant metabolite that aids in understanding drug metabolism and efficacy in cystic fibrosis treatments. Its role in enhancing the therapeutic effects of lumacaftor makes it an important subject for further research into drug interactions and metabolic pathways.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5